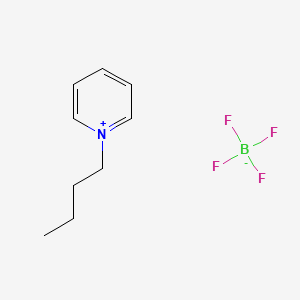

1-Butylpyridinium Tetrafluoroborate

Overview

Description

Synthesis Analysis

The synthesis of 1-butylpyridinium tetrafluoroborate involves the reaction of pyridine with 1-bromobutane and sodium tetrafluoroborate. An intermediate, N-butylbromopyridine, is first synthesized under optimal conditions, including a specific molar ratio of reactants, solvent, temperature, and reaction time, leading to a high yield of the intermediate. The target compound is then obtained through an anion exchange process, achieving a high yield under carefully controlled conditions, as confirmed by NMR analysis (Feng-ping, 2009).

Molecular Structure Analysis

The molecular structure of 1-butylpyridinium tetrafluoroborate has been elucidated through density functional theory (DFT) calculations and molecular dynamic (MD) simulations. These studies reveal the ion pair configurations, highlighting the significant role of electrostatic attractions and hydrogen bond interactions between ions. The spatial distribution of anions and cations demonstrates a strong long-range ordered structure, with a T-shaped orientation playing a crucial role in interactions. This analysis provides insight into the physicochemical properties of the ionic liquid and aids in the design of new pyridinium-based ionic liquids (Sun et al., 2010).

Chemical Reactions and Properties

1-Butylpyridinium tetrafluoroborate participates in various chemical reactions, such as the Suzuki cross-coupling reaction, where it serves as an electrophilic coupling partner, yielding excellent product yields with a wide range of boronic acids. The ionic liquid's inherent properties significantly enhance the reaction rate and yields of these reactions, demonstrating its utility as a recyclable alternative to traditional solvents (Buszek & Brown, 2007).

Scientific Research Applications

Thermophysical Properties Analysis

1-Butylpyridinium Tetrafluoroborate has been extensively studied for its thermophysical properties. Bandrés et al. (2010) and (2009) conducted detailed analyses of its densities, refractive indices, speeds of sound, viscosities, surface tensions, heat capacities, and thermal properties across various temperatures. They highlighted the influence of different anions and compared the properties of 1-butylpyridinium tetrafluoroborate with its isomers, shedding light on the relationship between structural characteristics and properties of ionic liquids (Bandrés, Royo, Gascón, Castro, & Lafuente, 2010); (Bandrés, Pera, Martín, Castro, & Lafuente, 2009).

Role as a Green Solvent in Organic Reactions

This compound has been used as a "green" recyclable solvent in various organic reactions. For instance, Yan, Chen, and Zheng (2003) demonstrated its application in the oxidative dimerisation of thioamides, providing an environmentally benign method for synthesizing 3,5-diaryl-1,2,4-thiadiazoles (Yan, Chen, & Zheng, 2003). Similarly, Xie, Chen, and Zheng (2002) utilized 1-Butylpyridinium Tetrafluoroborate for cyclocondensation of alpha-tosyloxyketones, noting significant rate enhancements and improved yields (Xie, Chen, & Zheng, 2002).

Ionic Conductivity and Aggregation Behavior

The ionic conductivity behavior of 1-Butylpyridinium Tetrafluoroborate has been studied by Bandrés et al. (2010). They explored its temperature-dependent ionic conductivity, providing insights into its transport properties and structural characteristics (Bandrés, Montaño, Gascón, Cea, & Lafuente, 2010). Additionally, Bandrés et al. (2009) characterized its aggregation behavior in aqueous solutions, contributing to understanding the molecular interactions and potential applications of this ionic liquid (Bandrés, Meler, Giner, Cea, & Lafuente, 2009).

Application in Energy Storage

1-Butylpyridinium Tetrafluoroborate has also found application in the field of energy storage. Diaw et al. (2005) investigated its use in mixed ionic liquid electrolytes for lithium batteries, examining aspects like viscosities, conductivities, and electrochemical windows, crucial for the development of advanced energy storage systems (Diaw, Chagnes, Carré, Willmann, & Lemordant, 2005).

Molecular Dynamics and Simulation Studies

The molecular structure and dynamics of 1-Butylpyridinium Tetrafluoroborate have been explored using quantum chemistry and molecular dynamic simulations. Sun et al. (2010) provided detailed insights into its ion pair configurations, stability, and H-bond interactions, which are essential for understanding its physicochemical properties and designing new ionic liquids (Sun, Qiao, Zhang, & Liu, 2010).

Safety and Hazards

1-Butylpyridinium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of dust or vapor . It should be stored in a well-ventilated place and kept in a tightly closed container .

Mechanism of Action

1-Butylpyridinium Tetrafluoroborate, also known as 1-butylpyridin-1-ium tetrafluoroborate, is an organic compound with a wide range of applications, particularly in organic synthesis .

Target of Action

The primary targets of 1-Butylpyridinium Tetrafluoroborate are organic compounds that undergo reactions such as ester etherification, ester hydrolysis, and alkoxylation . It acts as a source of acid catalyst in these reactions .

Mode of Action

1-Butylpyridinium Tetrafluoroborate interacts with its targets by promoting their reactions. It is often used as a substitute for hydrofluoric acid, as it is easier to handle and use in many reactions .

Biochemical Pathways

The compound affects the biochemical pathways of ester etherification, ester hydrolysis, and alkoxylation . By acting as an acid catalyst, it accelerates these reactions, leading to the formation of new organic compounds .

Result of Action

The molecular and cellular effects of 1-Butylpyridinium Tetrafluoroborate’s action are the formation of new organic compounds through the promotion of reactions such as ester etherification, ester hydrolysis, and alkoxylation .

Action Environment

The action, efficacy, and stability of 1-Butylpyridinium Tetrafluoroborate can be influenced by environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated area . It is also recommended to keep it away from heat, sparks, and open flame . Proper ventilation is crucial when using this compound, especially in confined spaces .

properties

IUPAC Name |

1-butylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BF4/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)5/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWDQAHXRCBPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049241 | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butylpyridinium Tetrafluoroborate | |

CAS RN |

203389-28-0 | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203389280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylpyridinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Z67U731K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(1-Chloro-2-naphthalenyl)oxy]propyl]imidazole](/img/structure/B1225085.png)

![Methyl {[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetate](/img/structure/B1225089.png)

![4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B1225092.png)

![3-[2-[(E)-[1-[2-(2-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1225094.png)

![2-[[1-[(3-fluorophenyl)methyl]-3-indolyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225098.png)

![2-[[2-[[4-hydroxy-6-oxo-5-(phenylmethyl)-1H-pyrimidin-2-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225100.png)

![3-(2-Furanylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylthio]-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225102.png)

![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)

![3-Phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-2,5-dione](/img/structure/B1225107.png)